Rhazinine
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Overview
Description
Rhazinine is an alkaloid compound found in the plant species Rhazya stricta. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is known for its complex molecular structure, which includes multiple rings and functional groups, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhazinine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and controlled pH levels, to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the Rhazya stricta plant, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that allow for the efficient production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rhazinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to create a variety of this compound analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound. Substitution reactions can result in a wide range of analogs with different functional groups.
Scientific Research Applications
Chemistry: Rhazinine serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further research in cellular biology.
Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. These activities make it a potential lead compound for drug development.
Industry: this compound and its derivatives may find applications in the development of new materials and chemical products due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Rhazinine involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, this compound’s anti-cancer effects may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Rhazinine can be compared to other alkaloid compounds with similar structures and biological activities. Some of these similar compounds include:
Vincristine: An alkaloid used in cancer treatment, known for its ability to inhibit cell division.
Quinine: An alkaloid with antimalarial properties, structurally similar to this compound.
Morphine: A well-known alkaloid with analgesic properties, used for pain management.
This compound’s uniqueness lies in its specific combination of functional groups and its diverse range of biological activities. Unlike some of its counterparts, this compound exhibits a broader spectrum of pharmacological effects, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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